molecular formula C7H6N2 B1600676 Pyrrolo[1,2-a]pyrazine CAS No. 274-45-3

Pyrrolo[1,2-a]pyrazine

Cat. No. B1600676
M. Wt: 118.14 g/mol
InChI Key: QSLLFYVBWXWUQT-UHFFFAOYSA-N
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Patent
US05593984

Procedure details

3.6 g of pyrrolo[1,2-a]pyrazine prepared in Preparation Example 1 was dissolved in a mixture of 20 ml of dimethyl sulfoxide and 20 ml of ethyl acetate; and 4.8 g of N-chloro succinimide was added thereto. The reaction mixture was stirred at 60° C. for 6 hours, poured into ice-water, extracted with ethyl acetate(100 ml×3), and then concentrated under a reduced pressure. The residue was chromatographed over silica gel to obtain 0.6 g of 6-chloropyrrolo[1,2-a]pyrazine and 0.4 g of 8-chloropyrrolo[1,2-a]pyrazine, respectively.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:2]2[N:3]([CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:5][N:6]=1.[Cl:10]N1C(=O)CCC1=O>CS(C)=O.C(OCC)(=O)C>[Cl:10][C:7]1[N:3]2[CH:4]=[CH:5][N:6]=[CH:1][C:2]2=[CH:9][CH:8]=1.[Cl:10][C:9]1[CH:8]=[CH:7][N:3]2[CH:4]=[CH:5][N:6]=[CH:1][C:2]=12

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C=1C=2N(C=CN1)C=CC2
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate(100 ml×3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=CC=C2N1C=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
Name
Type
product
Smiles
ClC=1C=CN2C1C=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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